Selective N-Type Calcium Channel Inhibition
A class-level inference can be drawn from SAR studies on 1,4-dihydropyridine-3-carboxylic acid derivatives, where the introduction of a 2-benzyl substituent was shown to confer selectivity for N-type calcium channels over L-type channels, a profile not observed with the standard 2-methyl analog [1]. In a related study, a 2-benzyl substituted 1,4-DHP exhibited an IC50 of 1.2 µM for N-type channel inhibition, while the 2-methyl congener showed negligible activity at concentrations up to 10 µM [2]. While this specific data is for a 3-carboxylic acid derivative, it provides strong evidence for the functional impact of the 2-benzyl group, a key feature of the target compound.
| Evidence Dimension | N-type calcium channel inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.2 µM (2-benzyl-1,4-DHP analog) |
| Comparator Or Baseline | IC50 > 10 µM (2-methyl-1,4-DHP analog) |
| Quantified Difference | >8-fold selectivity shift |
| Conditions | In vitro calcium channel assay (HEK293 cells expressing human N-type channels) |
Why This Matters
This demonstrates that the 2-benzyl substituent can redirect the pharmacological profile away from classical L-type calcium channel blockade, a crucial consideration for researchers investigating novel cardiovascular or analgesic mechanisms.
- [1] Yamamoto, T., et al. (2012). Discovery and evaluation of selective N-type calcium channel blockers: 6-unsubstituted-1,4-dihydropyridine-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(12), 4025-4028. View Source
- [2] Ono, Y., et al. (2008). Structure–activity relationships of 1,4-dihydropyridine-3-carboxylic acid derived N-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 16(1), 354-363. View Source
